molecular formula C7H14O B1615571 2-(3-methylbutyl)oxirane CAS No. 53229-41-7

2-(3-methylbutyl)oxirane

Cat. No.: B1615571
CAS No.: 53229-41-7
M. Wt: 114.19 g/mol
InChI Key: XXVUOMFVRJIVLH-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)oxirane, also known as 3-methylbutyl oxirane, is an organic compound with the molecular formula C7H14O. It is a type of epoxide, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is a colorless liquid with a characteristic ether-like odor and is known for its reactivity due to the strained ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-methylbutyl)oxirane can be synthesized through several methods:

Industrial Production Methods: Industrial production of oxiranes often involves the epoxidation of alkenes using peracids or hydrogen peroxide. The choice of method depends on the desired scale, cost, and specific application requirements.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-methylbutyl)oxirane has various applications in scientific research:

Mechanism of Action

The mechanism of action of oxirane, (3-methylbutyl)- primarily involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophiles, leading to the creation of new functional groups .

Comparison with Similar Compounds

  • Oxirane, (1-methylbutyl)-
  • Oxirane, (3,3-dimethylbutyl)-
  • Oxirane, (2-ethylbutyl)-

Comparison: 2-(3-methylbutyl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in reactions. Compared to other oxiranes, it may exhibit different regioselectivity and stereoselectivity in ring-opening reactions .

Properties

IUPAC Name

2-(3-methylbutyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)3-4-7-5-8-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUOMFVRJIVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336544
Record name Oxirane, (3-methylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53229-41-7
Record name Oxirane, (3-methylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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